coenzyme II - 165676-60-8

coenzyme II

Catalog Number: EVT-10963040
CAS Number: 165676-60-8
Molecular Formula: C21H25N7O17P3-3
Molecular Weight: 740.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NADP(3-) is an organophosphate oxoanion arising from deprotonation of the phosphate and diphosphate OH groups of NADP(+); major species at pH 7.3. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, a hydrogen acceptor and a cofactor. It is a conjugate base of a NADP(+).
Nicotinamide adenine dinucleotide phosphate. A coenzyme composed of ribosylnicotinamide 5'-phosphate (NMN) coupled by pyrophosphate linkage to the 5'-phosphate adenosine 2',5'-bisphosphate. It serves as an electron carrier in a number of reactions, being alternately oxidized (NADP+) and reduced (NADPH). (Dorland, 27th ed)
NADP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
NADP is nicotinamide Adenine Dinucleotide Phosphate, an oxidation-reduction coenzyme, found in eukaryotic cells and is involved in many enzymatic reactions.
Source and Classification

Coenzyme II is classified as a lipid-soluble compound that belongs to the family of benzoquinones. It is synthesized endogenously in the body and can also be obtained from dietary sources such as fish, meat, and certain oils. The primary biological function of coenzyme II is to act as an electron carrier in the mitochondrial respiratory chain, where it helps to generate energy in the form of adenosine triphosphate.

Synthesis Analysis

Methods of Synthesis

The synthesis of coenzyme II can occur through various methods, including:

  1. Biological Synthesis: This involves the natural production of coenzyme II within organisms. For instance, human erythrocytes have been shown to synthesize coenzymes through metabolic pathways involving nicotinic acid amide as a precursor .
  2. Chemical Synthesis: Laboratory methods can produce coenzyme II through chemical reactions that mimic biological processes. These methods often involve complex organic reactions that require specific catalysts and conditions .
  3. Microbial Fermentation: Certain microorganisms can be employed to produce coenzyme II through fermentation processes, which can be scaled for industrial production .

Technical Details

The biological synthesis typically involves several enzymatic steps where precursors undergo transformations facilitated by specific enzymes. For example, the condensation of head and tail precursors catalyzed by prenyltransferases is essential for forming the coenzyme structure . Chemical synthesis may involve reactions such as alkylation and oxidation under controlled laboratory conditions.

Molecular Structure Analysis

Structure

Coenzyme II has a complex molecular structure characterized by a long isoprenoid side chain attached to a benzoquinone core. The structure allows it to integrate into lipid membranes effectively, facilitating its role in electron transport.

Data

  • Molecular Formula: C59H90O4
  • Molecular Weight: 863.69 g/mol
  • Structural Features: The molecule contains a quinone ring system and multiple isoprene units, which are critical for its biochemical activity.
Chemical Reactions Analysis

Reactions Involving Coenzyme II

Coenzyme II participates in several key biochemical reactions:

  1. Electron Transfer Reactions: It acts as an electron carrier between various complexes in the mitochondrial respiratory chain, transferring electrons from complex I and II to complex III.
  2. Reduction-Oxidation Reactions: Coenzyme II exists in two forms—ubiquinone (oxidized) and ubiquinol (reduced). The conversion between these two states is fundamental for its role in cellular respiration .

Technical Details

The redox potential of coenzyme II allows it to participate efficiently in electron transfer processes, with its reduction occurring via the acceptance of electrons from substrates like fatty acids or succinate.

Mechanism of Action

Process

The mechanism of action for coenzyme II involves its role as an electron transporter within mitochondria. Upon receiving electrons from dehydrogenases, it becomes reduced to ubiquinol. This reduced form then donates electrons to cytochrome c reductase (complex III), continuing the flow of electrons through the respiratory chain.

Data

  • Redox Potential: The standard reduction potential for ubiquinone/ubiquinol is approximately +0.07 V.
  • Kinetics: The kinetics of electron transfer involving coenzyme II are influenced by factors such as pH, temperature, and concentration gradients across mitochondrial membranes.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Coenzyme II is lipid-soluble but poorly soluble in water.
  • Melting Point: Approximately 50 °C.
  • Color: Yellowish-brown crystalline solid.

Chemical Properties

  • Stability: Coenzyme II is relatively stable under physiological conditions but can degrade under extreme temperatures or oxidative stress.
  • Reactivity: It readily participates in redox reactions due to its quinone structure.
Applications

Scientific Uses

Coenzyme II has several applications in scientific research and medicine:

  1. Dietary Supplements: It is commonly marketed as a supplement for cardiovascular health and energy production due to its role in mitochondrial function.
  2. Biochemical Research: Researchers utilize coenzyme II to study mitochondrial function, oxidative stress, and energy metabolism.
  3. Therapeutic Potential: There is ongoing research into its potential therapeutic effects on neurodegenerative diseases, where mitochondrial dysfunction plays a critical role.
Biochemical Mechanisms of NADP+ Function

Redox Chemistry and Hydride Transfer Mechanisms

Nicotinamide adenine dinucleotide phosphate (NADP+) functions as a universal electron carrier in cellular redox reactions. Its reduced form, reduced nicotinamide adenine dinucleotide phosphate (NADPH), donates hydride ions (H−) to metabolic pathways, primarily in reductive biosynthesis and antioxidant defense. The hydride transfer occurs stereospecifically at the C4 position of the nicotinamide ring: NADP+ accepts a hydride ion (comprising two electrons and one proton) from substrates, converting to NADPH. This transfer involves a direct nucleophilic attack on the pyridinium ring, resulting in a transition state stabilized by enzyme active sites [1] [3].

The redox potential of the NADP+/NADPH couple (−0.320 V) enables thermodynamic favorability for reduction reactions. NADPH exhibits unique ultraviolet fluorescence (excitation at ~339 nm, emission at 450–460 nm), allowing real-time tracking of redox states. In contrast, oxidized nicotinamide adenine dinucleotide phosphate (NADP+) lacks fluorescence, facilitating spectroscopic quantification of enzymatic activity [1] [6].

Table: Key Redox Properties of Nicotinamide Adenine Dinucleotide Phosphate (NADP+)

PropertyNADP+NADPH
Fluorescence EmissionNone450–460 nm
Primary Absorption Peak259 nm259 nm, 339 nm
Extinction Coefficient16,900 M⁻¹cm⁻¹6,220 M⁻¹cm⁻¹ (339 nm)
Redox Potential (E°')−0.320 V−0.320 V

Enzymatic Specificity for Nicotinamide Adenine Dinucleotide Phosphate (NADP+) versus Nicotinamide Adenine Dinucleotide (NAD+)

Enzymes discriminate between nicotinamide adenine dinucleotide phosphate (NADP+) and nicotinamide adenine dinucleotide (NAD+) primarily through interactions with the 2'-phosphate group unique to nicotinamide adenine dinucleotide phosphate (NADP+). This moiety creates steric and electrostatic constraints:

  • Nicotinamide adenine dinucleotide phosphate (NADP+)-dependent enzymes (e.g., glucose-6-phosphate dehydrogenase) feature binding pockets with conserved arginine, lysine, or histidine residues that form hydrogen bonds or ionic interactions with the 2'-phosphate [1] [8].
  • Nicotinamide adenine dinucleotide (NAD+)-dependent enzymes (e.g., lactate dehydrogenase) possess acidic residues (aspartate/glutamate) that repel the negatively charged phosphate, while hydrogen-bonding with the 2'-OH group of nicotinamide adenine dinucleotide (NAD+) [3] [8].

The Rossmann fold (a βαβ dinucleotide-binding motif) determines cofactor specificity. Nicotinamide adenine dinucleotide (NAD+)-preferring enzymes often contain a Gly-X-Gly-X-X-Gly sequence, whereas nicotinamide adenine dinucleotide phosphate (NADP+)-specific variants exhibit Gly-X-Gly-X-X-Ala/Ala substitutions. Protein engineering studies confirm that mutating key residues can reverse specificity. For example, replacing Asp146 with alanine in Pseudomonas mevalonii 3-hydroxy-3-methylglutaryl-coenzyme A reductase increased nicotinamide adenine dinucleotide phosphate (NADP+) specificity by 6,700-fold [4] [8].

Structural Determinants of Nicotinamide Adenine Dinucleotide Phosphate (NADP+)-Dependent Dehydrogenase Catalysis

The catalytic efficiency of nicotinamide adenine dinucleotide phosphate (NADP+)-linked dehydrogenases relies on:

  • Active-site architecture: A conserved "phosphate grip" formed by basic residues (e.g., Arg⁴⁴ and Arg³⁸ in Gluconobacter oxydans xylitol dehydrogenase) positions the 2'-phosphate for optimal hydride transfer [8].
  • Conformational dynamics: Substrate binding induces closure of the Rossmann fold, shielding the nicotinamide ring from solvent and aligning reactive groups. In human mitochondrial malic enzyme, loop movements reposition nicotinamide adenine dinucleotide phosphate (NADP+) to prevent uncoupled reactions [8].
  • Electrostatic steering: Positively charged regions guide nicotinamide adenine dinucleotide phosphate (NADP+) toward the binding cleft, reducing diffusion-limited binding kinetics.

Table: Structural Features Governing Nicotinamide Adenine Dinucleotide Phosphate (NADP+) Binding in Representative Enzymes

EnzymeKey Specificity ResiduesInteraction with 2'-Phosphate
Glucose-6-phosphate dehydrogenaseArg³⁶, Lys³⁸Hydrogen bonding
Isocitrate dehydrogenase (IDH1)Tyr¹⁷⁹, Arg¹³²Electrostatic stabilization
Ferredoxin-NADP+ reductaseArg²⁴⁴, Ser¹⁸⁷Salt bridge

Allosteric Regulation of Nicotinamide Adenine Dinucleotide Phosphate (NADP+)-Dependent Enzymes

Allostery modulates nicotinamide adenine dinucleotide phosphate (NADP+)-dependent enzyme activity to synchronize redox flux with metabolic demands:

  • Feedback inhibition: Reduced nicotinamide adenine dinucleotide phosphate (NADPH) allosterically inhibits glucose-6-phosphate dehydrogenase in the pentose phosphate pathway. Elevated reduced nicotinamide adenine dinucleotide phosphate (NADPH) levels induce conformational changes that reduce substrate affinity [5].
  • Metabolite sensing: Citrate activates acetyl-CoA carboxylase by promoting polymerization, enhancing reduced nicotinamide adenine dinucleotide phosphate (NADPH) consumption during fatty acid synthesis. Conversely, palmitoyl-CoA dissociates polymers, inhibiting catalysis [6].
  • Post-translational modifications: Phosphorylation of serine residues in human 6-phosphogluconate dehydrogenase by protein kinase A reduces activity by 70%, linking redox balance to hormonal signaling [5].

These mechanisms ensure reduced nicotinamide adenine dinucleotide phosphate (NADPH) production aligns with biosynthetic requirements, preventing oxidative stress via reactive oxygen species accumulation.

Compartmentalization of Reduced Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Pools in Cellular Redox Homeostasis

Reduced nicotinamide adenine dinucleotide phosphate (NADPH) pools are spatially segregated to support compartment-specific functions:

  • Cytosolic reduced nicotinamide adenine dinucleotide phosphate (NADPH): Generated primarily via the pentose phosphate pathway (glucose-6-phosphate dehydrogenase) and malic enzyme. Fuels fatty acid synthesis, nitric oxide production, and thioredoxin/glutathione regeneration [5] [3].
  • Mitochondrial reduced nicotinamide adenine dinucleotide phosphate (NADPH): Produced by nicotinamide nucleotide transhydrogenase (reversibly couples reduced nicotinamide adenine dinucleotide (NADH) oxidation to nicotinamide adenine dinucleotide phosphate (NADP+) reduction) and isocitrate dehydrogenase 2 (IDH2). Sustains antioxidant systems (glutathione peroxidase) and biosynthetic reactions (heme synthesis) [5] [9].
  • Nuclear reduced nicotinamide adenine dinucleotide phosphate (NADPH): Supplies reducing equivalents for DNA repair enzymes like thioredoxin reductase and ribonucleotide reductase [5].

Transport mechanisms maintain pool autonomy. For example, cytosolic nicotinamide adenine dinucleotide phosphate (NADP+) is reduced to reduced nicotinamide adenine dinucleotide phosphate (NADPH) and retained via charge-based exclusion from mitochondrial membranes. This compartmentalization buffers oxidative challenges; mitochondrial reduced nicotinamide adenine dinucleotide phosphate (NADPH) depletion impairs reactive oxygen species detoxification, triggering apoptosis [3] [5].

Table: Subcellular Reduced Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Sources and Functions

CompartmentPrimary Generating EnzymesKey Functions
CytosolGlucose-6-phosphate dehydrogenaseFatty acid synthesis, glutathione reduction
MitochondriaNicotinamide nucleotide transhydrogenase, IDH2Reactive oxygen species scavenging, Fe-S cluster assembly
NucleusMalic enzymeDNA repair, epigenetic regulation

Properties

CAS Number

165676-60-8

Product Name

coenzyme II

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

Molecular Formula

C21H25N7O17P3-3

Molecular Weight

740.4 g/mol

InChI

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/p-3/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

XJLXINKUBYWONI-NNYOXOHSSA-K

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N

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